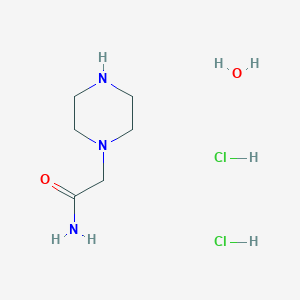

2-(Piperazin-1-yl)acetamide dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.2ClH/c7-6(10)5-9-3-1-8-2-4-9;;/h8H,1-5H2,(H2,7,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEZQABMMXYTIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971226 | |

| Record name | 2-(Piperazin-1-yl)ethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55829-43-1, 939983-61-6 | |

| Record name | 2-(Piperazin-1-yl)ethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)acetamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of piperazine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and the product is purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

One of the primary applications of 2-(Piperazin-1-yl)acetamide dihydrochloride is in the development of anticonvulsant medications. Research has shown that derivatives of this compound exhibit significant activity against seizures in various animal models. For instance, a study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, demonstrating promising anticonvulsant effects, particularly in maximal electroshock (MES) seizure models .

Neurological Disorders

The compound is also being investigated for its potential therapeutic effects in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in conditions like anxiety and depression. Studies have indicated that piperazine derivatives can influence serotonin and dopamine receptors, which are critical in mood regulation .

Receptor Binding Studies

In biological research, this compound serves as a ligand in receptor binding studies. Its interaction with various receptors can provide insights into the mechanisms underlying drug action and receptor pharmacology. The compound's structural properties allow it to bind selectively to certain receptor types, facilitating the exploration of new therapeutic targets.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of piperazine derivatives, including this compound. These compounds have shown efficacy against a range of bacterial strains, indicating their potential as new antimicrobial agents .

Material Science Applications

In addition to its biological applications, this compound is utilized in material science as a building block for synthesizing more complex organic materials. Its unique chemical structure allows for modifications that can lead to novel materials with specific properties, such as enhanced conductivity or improved mechanical strength .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(Piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural analogues differ in substituents on the piperazine ring, acetamide nitrogen, or aromatic groups, influencing biological activity and physicochemical properties. Below is a comparative analysis of selected compounds:

Key Structural and Functional Differences

- Piperazine Substitutions : Methyl or benzyl groups (e.g., Compound 12 ) enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted anticonvulsants. Conversely, hydrophilic substituents (e.g., sulfonyl groups in Compound 47 ) favor antimicrobial activity.

- Aromatic Modifications : Chlorophenyl or difluorophenyl groups (e.g., Compounds 13 and 47 ) increase electronic interactions with target proteins, enhancing binding affinity.

- Salt Forms: Dihydrochloride salts (e.g., this compound ) improve bioavailability compared to free bases or monohydrochlorides.

Therapeutic Potential

- Anticonvulsants : Compounds like 12 (IC₅₀: 12 µM in seizure models) show efficacy by modulating GABAergic pathways .

- Anti-ischemic Agents: Ranolazine analogues stabilize cardiac sodium channels, reducing ischemia-induced arrhythmias .

- Antimicrobials : Sulfonyl-piperazine derivatives (e.g., Compound 47) disrupt bacterial cell membranes via hydrophobic interactions .

Actividad Biológica

2-(Piperazin-1-yl)acetamide dihydrochloride, also known as N-benzyl-2-piperazin-1-yl-acetamide dihydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C₁₃H₁₉N₃O·2ClH

- Molecular Weight : 306.23 g/mol

- Melting Point : 218–221 °C

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions. The piperazine moiety is known to modulate receptor activity, which can lead to diverse pharmacological effects including:

- Anticonvulsant Effects : Studies indicate that derivatives of piperazine compounds exhibit anticonvulsant properties through modulation of GABAergic and glutamatergic neurotransmission pathways .

- Antipsychotic Activity : The compound has been investigated for its potential in treating psychiatric disorders by acting on dopamine receptors .

- Antimicrobial Properties : Some piperazine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticonvulsant | Exhibits protective effects in animal models against seizures. |

| Antipsychotic | Potential for modulation of dopamine pathways, influencing mood and behavior. |

| Antimicrobial | Effective against Gram-positive bacteria, including MRSA strains. |

| Cancer Therapeutics | Investigated for its role in inhibiting cancer cell proliferation through various cellular pathways. |

Case Studies and Research Findings

-

Anticonvulsant Activity :

A study conducted on various piperazine derivatives showed that compounds similar to 2-(Piperazin-1-yl)acetamide exhibited significant anticonvulsant activity in models of epilepsy. The efficacy was measured using the maximal electroshock (MES) test, where certain derivatives showed comparable results to established anticonvulsants like phenytoin . -

Antimicrobial Efficacy :

Research demonstrated that this compound has antimicrobial effects against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The uptake of the compound into bacterial cells was confirmed via fluorescence microscopy, indicating its potential as an antimicrobial agent . -

Cancer Research :

In vitro studies have indicated that piperazine derivatives can inhibit the growth of human breast cancer cells by targeting poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms. Compounds were shown to enhance apoptosis markers and inhibit cell viability effectively .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR are critical for confirming the piperazine ring, acetamide linkage, and substituent positions. For example, cetirizine dihydrochloride’s structure is validated via distinct peaks for ethoxy and chlorophenyl groups .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 230 nm) is used to assess purity (>99%) and quantify impurities. Cetirizine dihydrochloride impurities are resolved using gradient elution with phosphate buffer and acetonitrile .

- Mass Spectrometry : High-resolution MS (e.g., ESI-QTOF) confirms molecular weight (e.g., 461.81 for cetirizine dihydrochloride) and fragmentation patterns .

How can researchers resolve discrepancies in pharmacological activity data among structurally similar piperazine derivatives?

Advanced Research Question

Discrepancies often arise from variations in substituent electronic effects or stereochemistry. For example:

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and evaluate binding affinity changes. Compounds like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide show altered antimicrobial activity based on halogen positioning .

- Control Experimental Conditions : Standardize assay parameters (pH, temperature) to minimize environmental effects on receptor interactions .

- Cross-Validate with Orthogonal Assays : Use radioligand binding, functional cell-based assays, and computational docking to confirm activity trends .

What strategies are effective in impurity profiling of this compound during pharmaceutical development?

Advanced Research Question

- Synthesis Pathway Analysis : Identify likely impurities from intermediates (e.g., ethyl ester derivatives in cetirizine synthesis) .

- Advanced Chromatography : Employ UPLC-MS/MS to detect trace impurities (e.g., 0.1% threshold). Cetirizine dihydrochloride impurities like 2-hydroxypropyl esters are quantified using reference standards .

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to predict stability-related impurities .

How does modifying substituents on the piperazine ring affect the compound’s receptor binding affinity?

Advanced Research Question

- Electron-Withdrawing Groups : Fluorine or chlorine at the para position enhances hydrophobic interactions with receptors (e.g., histamine H1 receptor in cetirizine) .

- Steric Effects : Bulky groups (e.g., methylpiperazine) may restrict conformational flexibility, reducing binding to G protein-coupled receptors .

- Hydrogen Bonding : Hydroxyl or methoxy substituents improve solubility but may compete with key ligand-receptor hydrogen bonds .

What are the optimal storage conditions to ensure the stability of this compound in research settings?

Basic Research Question

Store in airtight containers under inert gas (N) at 2–8°C, protected from light and moisture. Cetirizine dihydrochloride remains stable for >24 months under these conditions, whereas exposure to humidity accelerates hydrolysis of the acetamide group .

How to validate analytical methods for quantifying this compound in complex matrices?

Basic Research Question

- Linearity and Range : Test concentrations spanning 50–150% of the target dose (e.g., 5 mg/mL for cetirizine) with R > 0.995 .

- Accuracy/Precision : Spike recovery (98–102%) and RSD <2% for intra-day/inter-day replicates .

- Specificity : Demonstrate no interference from excipients or degradation products via HPLC-MS .

What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Advanced Research Question

- Reaction Exotherm Control : Larger batches risk thermal degradation; use jacketed reactors with precise temperature control .

- Purification Efficiency : Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .

- Byproduct Management : Optimize stoichiometry to minimize dihydrochloride salt impurities (e.g., excess HCl removal via vacuum drying) .

How can researchers design experiments to elucidate the metabolic pathways of this compound in vitro?

Advanced Research Question

- Liver Microsome Assays : Incubate with human liver microsomes and NADPH, followed by LC-HRMS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .

- CYP Enzyme Inhibition Studies : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .

- Stable Isotope Tracing : Incorporate C-labeled acetamide groups to track metabolic fate in cell cultures .

What computational approaches are used to model the interaction of 2-(Piperazin-1-yl)acetamide derivatives with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess stability of key interactions (e.g., piperazine nitrogen with Asp in H1 receptors) .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier orbitals to predict reactivity and binding hotspots .

- QSAR Modeling : Train models using datasets of substituent variations and IC values to predict new derivatives’ potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.